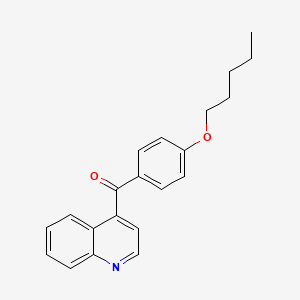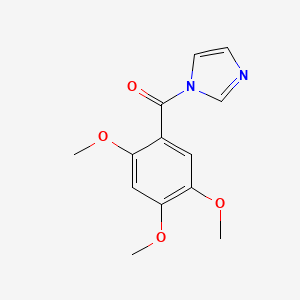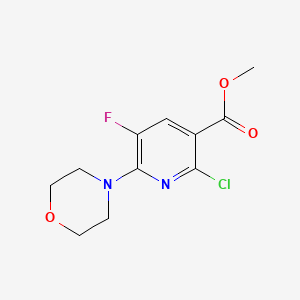
2-氟-5-甲基-4-(三氟甲基)苯磺酰氯
描述
2-Fluoro-5-methyl-4-(trifluoromethyl)benzenesulfonyl chloride is a useful research compound. Its molecular formula is C8H5ClF4O2S and its molecular weight is 276.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-5-methyl-4-(trifluoromethyl)benzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-methyl-4-(trifluoromethyl)benzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成应用
新型 N-取代苯苯磺酰脲的合成:该化合物用于合成新型 N-取代苯苯磺酰脲。这些化合物通过 1H NMR、IR 和 ESI-MS 方法表征 (谭,2015)。
空间受阻异构体的制备:它参与合成空间受阻的二甲基[甲基(苯磺酰)氨基]苯磺酰氯异构体。这些化合物已通过 X 射线单晶衍射进行结构表征 (卢布洛娃等人,2017)。
SNAr 反应性的静电活化:该化合物用于 SNAr 反应性的静电活化,这使得 SNAr 反应在温和条件下进行,为具有药学意义的物质提供了新的途径 (Weiss 和 Pühlhofer,2001)。
氟代杂环和碳环的合成:它用于合成环氟代杂环和碳环,利用氟的特性 (市川等人,2002)。
化学性质和应用
光谱和发光性质的研究:该化合物的光谱和发光性质已得到研究,证明了其将电子效应传递到整个分子 π 电子系统的能力 (费迪尼娅娃和舍尔舒科夫,1993)。
新型原卟啉原 IX 氧化酶抑制剂的合成:它参与新型原卟啉原 IX 氧化酶抑制剂的合成。这些化合物的结构已得到广泛分析 (李等人,2005)。
光物理过程研究:该化合物已对其在气相中的光物理过程进行了研究,提供了对其光化学行为的见解 (艾拉尼,1973)。
液晶的合成:它用于液晶的合成,特别是具有独特相变行为和光致发光发射的氟化化合物 (胡等人,2014)。
药物化学和生物应用
环氧合酶-2 抑制剂的合成:该化合物是合成具有苯磺酰胺部分的 1,5-二芳基吡唑的关键,显示出作为 COX-2 抑制剂的潜力 (帕尔等人,2003)。
激活生物偶联的羟基:该化合物用于激活聚合载体的羟基,促进生物制品与固体载体的共价连接 (张等人,1992)。
作用机制
Target of Action
Sulfonyl chlorides are generally known to react with amines, alcohols, and phenols, forming sulfonamides, sulfonic esters, and phenyl sulfonates, respectively .
Mode of Action
The compound, being a sulfonyl chloride, is likely to undergo nucleophilic substitution reactions with amines, alcohols, and phenols . The chlorine atom in the sulfonyl chloride group is a good leaving group, which makes the carbon of the sulfonyl group highly electrophilic and susceptible to attack by nucleophiles .
Biochemical Pathways
The products of its reactions with amines, alcohols, and phenols can participate in various biochemical pathways depending on their structure and functional groups .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by factors such as its chemical structure, solubility, stability, and the presence of functional groups .
Result of Action
The products of its reactions with amines, alcohols, and phenols can have various effects depending on their structure and functional groups .
Action Environment
The action, efficacy, and stability of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzenesulfonyl chloride can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . For instance, it is sensitive to moisture and should be stored under inert gas at 2-8°C .
生化分析
Biochemical Properties
2-Fluoro-5-methyl-4-(trifluoromethyl)benzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the sulfonation process. It interacts with various enzymes and proteins, including sulfonyl transferases, which facilitate the transfer of the sulfonyl group to target molecules . This interaction is crucial for the synthesis of sulfonamide-based drugs and other bioactive compounds. The compound’s ability to form stable sulfonyl derivatives makes it a valuable reagent in medicinal chemistry.
Cellular Effects
The effects of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzenesulfonyl chloride on cellular processes are profound. It influences cell signaling pathways by modifying the activity of key signaling proteins through sulfonation . This modification can alter gene expression and cellular metabolism, leading to changes in cell function. For instance, the compound has been observed to affect the proliferation and differentiation of certain cell types, making it a potential tool for studying cellular dynamics.
Molecular Mechanism
At the molecular level, 2-Fluoro-5-methyl-4-(trifluoromethyl)benzenesulfonyl chloride exerts its effects through covalent binding with biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation . This covalent modification can result in changes in the enzyme’s structure and function, ultimately affecting metabolic pathways and gene expression. The compound’s ability to selectively target specific biomolecules makes it a powerful tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzenesulfonyl chloride can vary over time. The compound is relatively stable under standard storage conditions but can degrade upon prolonged exposure to moisture and light . Over time, its reactivity may decrease, affecting its efficacy in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models, where it can influence cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzenesulfonyl chloride in animal models are dose-dependent. At low doses, the compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. These findings are crucial for determining safe and effective dosage ranges for potential therapeutic applications.
Metabolic Pathways
2-Fluoro-5-methyl-4-(trifluoromethyl)benzenesulfonyl chloride is involved in various metabolic pathways, primarily through its interaction with sulfonyl transferases . These enzymes facilitate the transfer of the sulfonyl group to target molecules, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect the synthesis and degradation of bioactive molecules, making it a valuable tool for studying metabolic processes.
Transport and Distribution
Within cells and tissues, 2-Fluoro-5-methyl-4-(trifluoromethyl)benzenesulfonyl chloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical assays and therapeutic applications.
Subcellular Localization
The subcellular localization of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzenesulfonyl chloride is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For instance, the compound may localize to the nucleus or mitochondria, affecting gene expression and cellular metabolism. Understanding its subcellular distribution is crucial for elucidating its mechanism of action and optimizing its use in research.
属性
IUPAC Name |
2-fluoro-5-methyl-4-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O2S/c1-4-2-7(16(9,14)15)6(10)3-5(4)8(11,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETNXNFYQZPGIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



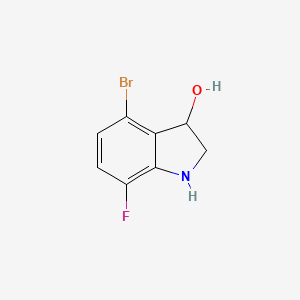


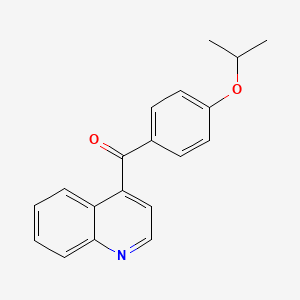
![1-Methyl-4-{1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}piperazine](/img/structure/B1406322.png)

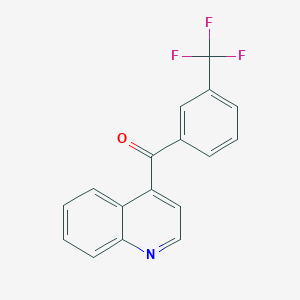

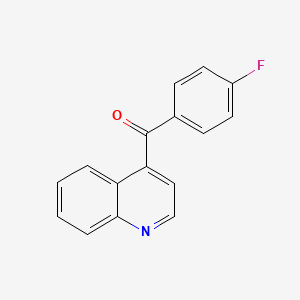
![2,8-Difluoroindolo[3,2-b]carbazole](/img/structure/B1406329.png)
